N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethylphenoxy)butanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethylphenoxy)butanamide is a useful research compound. Its molecular formula is C19H19ClF3NO2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1056410 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysics
Research into the synthesis and photophysical properties of phlorin macrocycles, which display cooperative fluoride binding, highlights the potential for compounds with complex fluorinated structures to exhibit unique redox and photochemical behaviors. Such compounds can absorb light and engage in redox chemistry, which could be relevant for applications in photovoltaic cells or as photodynamic therapy agents (Allen J. Pistner et al., 2013).
Chemical Synthesis
The synthesis of butanamides and their derivatives plays a crucial role in organic chemistry, serving as intermediates in the production of various pharmaceuticals and agrochemicals. Such compounds could also be explored for their potential in asymmetric synthesis and catalysis, as indicated by research on chiral organocatalysts (Mohammad N. Noshi, 2014).
Inhibitory Activity
Butanamide derivatives have been synthesized and evaluated for their inhibitory potential against enzymes like tyrosinase and melanin production. This suggests possible applications in the development of treatments for conditions like hyperpigmentation or for the cosmetic industry to create skin lightening products (H. Raza et al., 2019).
Polymerization Catalysts
Research on nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties as polymerization catalysts underscores the importance of such compounds in the synthesis of polymers. This research could inform the development of new materials with specific optical, electrical, or mechanical properties (Markus B. Schmid et al., 2001).
Neurokinin-1 Receptor Antagonists
Studies on neurokinin-1 receptor antagonists highlight the therapeutic applications of fluorinated compounds in treating conditions such as emesis and depression, suggesting that related compounds could also have significant pharmaceutical applications (Timothy Harrison et al., 2001).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-12-5-8-17(13(2)10-12)26-9-3-4-18(25)24-16-11-14(19(21,22)23)6-7-15(16)20/h5-8,10-11H,3-4,9H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKBGTRRNWKUHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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